molecular formula C13H8N4O2S B2604978 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide CAS No. 1607303-73-0

6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide

Cat. No.: B2604978
CAS No.: 1607303-73-0
M. Wt: 284.29
InChI Key: PDLLUIVVNFJCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C13H8N4O2S and its molecular weight is 284.29. The purity is usually 95%.
BenchChem offers high-quality 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O2S/c14-7-10-3-1-2-4-13(10)17-20(18,19)12-6-5-11(8-15)16-9-12/h1-6,9,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLLUIVVNFJCPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NS(=O)(=O)C2=CN=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide is a novel heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, which combines a cyanopyridine scaffold with a sulfonamide linkage to a cyanophenyl moiety, suggests a rich potential for diverse biological activities. This guide provides a comprehensive overview of this compound, including its chemical identity, a plausible synthetic route, its anticipated physicochemical properties, and a discussion of its potential as a therapeutic agent.

Chemical Data and Physicochemical Properties

Based on its constituent functional groups—a pyridine ring, two nitrile groups, and a sulfonamide linkage—the following physicochemical properties for 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide can be predicted. These properties are crucial for assessing its drug-like characteristics, such as solubility, permeability, and metabolic stability.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₈N₄O₂SDerived from the chemical structure.
Molecular Weight 284.29 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperature.Similar to other aromatic sulfonamides.
Solubility Expected to have low aqueous solubility but be soluble in organic solvents like DMSO and DMF.The aromatic nature and presence of two cyano groups contribute to its hydrophobicity.
Hydrogen Bond Donors 1 (from the sulfonamide N-H)Important for target binding interactions.
Hydrogen Bond Acceptors 5 (2 from nitrile nitrogens, 2 from sulfonyl oxygens, 1 from pyridine nitrogen)Influences solubility and binding affinity.
LogP (Octanol-Water Partition Coefficient) Predicted to be in the range of 2-3.Indicates moderate lipophilicity, which is often favorable for cell permeability.

Synthesis and Manufacturing

The synthesis of 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide can be logically approached through a convergent synthesis strategy. This involves the preparation of two key intermediates: 6-cyanopyridine-3-sulfonyl chloride and 2-aminobenzonitrile, followed by their coupling.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Pyridine Intermediate Synthesis cluster_1 Amine Intermediate cluster_2 Final Product A 2-Aminopyridine B 6-Aminopyridine-3-sulfonic acid A->B Sulfonation (H₂SO₄) C 6-Chloropyridine-3-sulfonyl chloride B->C Chlorination (PCl₅/POCl₃) D 6-Cyanopyridine-3-sulfonyl chloride C->D Cyanation (e.g., CuCN) F 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide D->F Sulfonamide Formation E 2-Aminobenzonitrile E->F

Caption: Proposed synthetic pathway for 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide.

Experimental Protocol: Synthesis of the Sulfonamide

Step 1: Preparation of 6-Cyanopyridine-3-sulfonyl chloride (Intermediate D)

This intermediate can be prepared from 2-aminopyridine through a multi-step synthesis involving sulfonation, chlorination, and cyanation.[1] A general procedure for the formation of a pyridine sulfonyl chloride from a sulfonic acid involves treatment with a chlorinating agent like phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃).[1] The subsequent conversion of a chloro-substituted pyridine to a cyanopyridine can be achieved through various cyanation methods.[2]

Step 2: Sulfonamide Bond Formation

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminobenzonitrile (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents), to the solution to act as an acid scavenger.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 6-cyanopyridine-3-sulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide.

Potential Mechanism of Action and Therapeutic Applications

The structural motifs present in 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide suggest several potential mechanisms of action and therapeutic applications.

Dual-Moiety Therapeutic Strategy

The presence of both a cyanopyridine and a sulfonamide moiety allows for a dual-pronged approach to drug design. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[3][4] Similarly, sulfonamides are a well-established class of drugs with broad-spectrum antibacterial activity.[5]

Therapeutic_Potential A 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide B Cyanopyridine Moiety A->B C Sulfonamide Moiety A->C D Potential Anticancer Activity B->D F Kinase Inhibition B->F E Potential Antimicrobial Activity C->E G Folate Synthesis Inhibition C->G D->F E->G

Caption: Potential dual therapeutic action of the title compound.

Antimicrobial Activity: The sulfonamide group is a classic pharmacophore known to competitively inhibit dihydropteroate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[5] This bacteriostatic action could be a primary mechanism of antimicrobial activity for this compound.

Anticancer Activity: Many pyridine derivatives have been investigated as anticancer agents.[3] The cyanopyridine moiety, in particular, has been incorporated into molecules designed to inhibit various protein kinases that are often dysregulated in cancer. The planar aromatic structure of the molecule may allow it to intercalate with DNA or bind to the active sites of enzymes crucial for cancer cell proliferation.

Future Directions and Research Opportunities

6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide represents a promising scaffold for the development of new therapeutic agents. Future research should focus on:

  • Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound's structure and purity confirmed using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activities.

  • Mechanism of Action Studies: If biological activity is observed, further studies should be conducted to elucidate the precise molecular mechanism of action. This could involve enzyme inhibition assays, gene expression profiling, and other molecular biology techniques.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the cyanopyridine and cyanophenyl rings would provide valuable insights into the structural requirements for optimal activity and could lead to the identification of more potent and selective compounds.

Conclusion

6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide is a molecule with considerable untapped potential in the field of drug discovery. Its hybrid structure, combining the well-established therapeutic properties of sulfonamides with the versatile biological activities of cyanopyridines, makes it a compelling candidate for further investigation. The synthetic pathway outlined in this guide provides a practical approach for its preparation, paving the way for comprehensive biological evaluation and the potential development of a new class of therapeutic agents.

References

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200.
  • Patil, M., et al. (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. European Journal of Chemistry, 12(3), 279-283.
  • Katritzky, A. R., et al. (2005).
  • ResearchGate. Synthesis and antitumorigenesis effect of novel 2-amino -3-cyano pyridine derivatives containing sulfonamide moiety against breast cancer. Available from: [Link]

  • PubChem. 5-cyano-n-[3-[1-(4-hydroxy-6-oxo-2,2-diphenethyl-3h-pyran-5-yl)propyl]phenyl]pyridine-2-sulfonamide. Available from: [Link]

  • PubMed. Discovery of (2 S)- N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide as a Highly Potent and Selective Topical Androgen Receptor Antagonist. Available from: [Link]

Sources

Technical Guide: Structural Optimization of 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical analysis of the structural analogs and pharmacological derivatives of 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide . This scaffold represents a critical intersection in medicinal chemistry, balancing the electronic constraints of sulfonamide bioisosteres with the specific binding requirements of metalloenzymes (Carbonic Anhydrases) and cytoskeletal proteins (Tubulin).

Executive Summary & Scaffold Analysis

The molecule 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide (referred to herein as Lead Compound 6-CN ) is a specialized arylsulfonamide probe. Its architecture is defined by two electron-withdrawing cyano (-CN) motifs flanking a sulfonamide core.

The "Dual-Cyano" Electronic Hypothesis

In medicinal chemistry, the introduction of cyano groups at these specific positions serves three distinct thermodynamic and kinetic functions:

  • pKa Modulation: The 6-cyano group on the pyridine ring and the 2-cyano group on the aniline ring significantly lower the pKa of the sulfonamide -NH-. This increases the fraction of the ionized species (R-SO₂-N⁻-Ar) at physiological pH, which is the active pharmacophore for coordinating with the Zinc(II) ion in Carbonic Anhydrase (CA) active sites.

  • Dipole Alignment: The cyano group is a linear, rigid dipole. In tubulin binding, this mimics the steric and electronic profile of halogenated moieties found in agents like E7010, but with enhanced metabolic stability against oxidative dehalogenation.

  • Covalent Reversibility: The electron-deficient nitrile carbon can acting as a reversible electrophile (covalent trap) for nucleophilic cysteine residues in specific kinase pockets (e.g., JAK3 or specific EGFR mutants), though this is context-dependent.

Mechanistic Pharmacology: Dual-Targeting Potential

Research into pyridine-3-sulfonamides establishes a bifurcation in biological activity based on the substitution pattern. This scaffold typically exhibits "Polypharmacology," targeting both tumor metabolism and cell division.

Pathway A: Hypoxic Tumor Survival (CA IX/XII Inhibition)

The primary mechanism for this class of derivatives is the inhibition of tumor-associated Carbonic Anhydrases (hCA IX and hCA XII).

  • Mechanism: The sulfonamide nitrogen (as an anion) coordinates directly to the Zn²⁺ ion in the enzyme's catalytic cleft, displacing the water molecule/hydroxide ion required for CO₂ hydration.

  • Selectivity: The pyridine ring confers selectivity for the transmembrane isoforms (IX/XII) over the cytosolic isoforms (I/II) due to specific hydrophobic interactions in the "tail" region of the enzyme pocket.

Pathway B: Antimitotic Activity (Tubulin Destabilization)

Structural analogs where the N-phenyl ring is substituted at the ortho position (like the 2-cyano group in 6-CN) often overlap with the colchicine-binding site on


-tubulin.
  • Mechanism: Binding prevents the polymerization of tubulin dimers into microtubules, leading to G2/M cell cycle arrest and subsequent apoptosis.

Visualization: Mechanism of Action Pathways

MOA_Pathways Lead 6-Cyano-N-(2-cyanophenyl) pyridine-3-sulfonamide Zn Zn(II) Coordination Lead->Zn Ionized Sulfonamide Tubulin Colchicine Site Binding Lead->Tubulin Hydrophobic Fit CA_IX hCA IX Inhibition (Transmembrane) Zn->CA_IX pH_Reg Disrupted pH Regulation (Intracellular Acidosis) CA_IX->pH_Reg Hypoxia Hypoxic Tumor Cell Death pH_Reg->Hypoxia Polymer Inhibition of Microtubule Polymerization Tubulin->Polymer Arrest G2/M Cell Cycle Arrest Polymer->Arrest

Caption: Dual mechanistic pathways of pyridine-3-sulfonamide derivatives targeting metabolic regulation (top) and cytoskeletal dynamics (bottom).

Structure-Activity Relationship (SAR) & Derivatives[2][3]

To optimize Lead Compound 6-CN , researchers modify three specific zones. The following table summarizes the impact of derivatization based on established SAR data for pyridine sulfonamides.

Table 1: SAR Optimization Matrix
Structural ZoneModificationEffect on Potency (CA IX)Effect on Potency (Tubulin)Rationale
Pyridine C-6 -CN (Parent) High Moderate Strong EWG increases sulfonamide acidity (pKa ~6.5).
-Cl / -BrModerateHighHalogens improve lipophilicity for tubulin pocket entry.
-OCH₃LowLowElectron donation destabilizes the sulfonamide anion.
Sulfonamide Linker -SO₂NH- (Parent)High High Essential pharmacophore for Zn²⁺ binding.
-SO₂N(Me)-NullModerateMethylation abolishes CA activity (cannot ionize) but retains tubulin binding.
N-Phenyl Ring (C-2) -CN (Parent) High High Ortho-substitution forces a twisted conformation favorable for selectivity.
-F (4-position)ModerateHighPara-fluorination blocks metabolic oxidation (CYP450).
-NH₂ModerateLowIncreases solubility but risks rapid acetylation/clearance.

Chemical Synthesis Protocol

The synthesis of 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide requires a convergent approach. The direct reaction of the sulfonyl chloride with the aniline is the industry standard, but the preparation of the highly electron-deficient 6-cyanopyridine-3-sulfonyl chloride requires specific care to avoid hydrolysis of the nitrile.

Reagents & Conditions
  • Precursor A: 6-Chloropyridine-3-sulfonyl chloride.

  • Precursor B: 2-Aminobenzonitrile.

  • Cyanation Agent: Zn(CN)₂, Pd(PPh₃)₄ (Tetrakis).

  • Base: Pyridine or DABCO.

Step-by-Step Methodology

Step 1: Sulfonamide Coupling (The Convergent Step)

  • Dissolve 2-aminobenzonitrile (1.0 eq) in anhydrous CH₂Cl₂ (DCM) under Nitrogen atmosphere.

  • Add Pyridine (3.0 eq) as an acid scavenger. Cool the solution to 0°C.

  • Dropwise add a solution of 6-chloropyridine-3-sulfonyl chloride (1.1 eq) in DCM.

  • Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl (to remove pyridine), then brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Water to yield N-(2-cyanophenyl)-6-chloropyridine-3-sulfonamide.

Step 2: Palladium-Catalyzed Cyanation (The Functionalization Step) Note: We perform cyanation LAST to prevent side reactions during sulfonylation.

  • Dissolve the chloro-intermediate from Step 1 in anhydrous DMF.

  • Add Zn(CN)₂ (0.6 eq) and Pd(PPh₃)₄ (5 mol%).

  • Heat the reaction mixture to 90°C for 4-6 hours under Argon.

  • Workup: Cool, dilute with EtOAc, and wash extensively with water (to remove DMF).

  • Purification: Flash column chromatography (Hexane:EtOAc gradient) to isolate the final product: 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide .

Visualization: Synthesis Workflow

Synthesis_Flow Start1 6-Chloropyridine-3- sulfonyl chloride Step1 Step 1: Sulfonylation (DCM, Pyridine, 0°C -> RT) Nucleophilic Acyl Substitution Start1->Step1 Start2 2-Aminobenzonitrile Start2->Step1 Inter Intermediate: N-(2-cyanophenyl)-6-chloropyridine-3-sulfonamide Step1->Inter Step2 Step 2: Cyanation (Zn(CN)2, Pd(PPh3)4, DMF, 90°C) Pd-Catalyzed Cross-Coupling Inter->Step2 Final FINAL PRODUCT: 6-Cyano-N-(2-cyanophenyl) pyridine-3-sulfonamide Step2->Final

Caption: Two-step convergent synthesis utilizing sulfonylation followed by late-stage Palladium-catalyzed cyanation.

Experimental Validation Protocols

To validate the identity and activity of the synthesized analog, the following self-validating protocols must be employed.

Protocol A: Stopped-Flow Carbonic Anhydrase Inhibition Assay

Purpose: To determine the


 (Inhibition Constant) against hCA IX.[1][2]
  • Reagents: Phenol red indicator, HEPES buffer (pH 7.5), purified hCA IX enzyme, CO₂ saturated water.

  • Procedure:

    • Incubate enzyme with increasing concentrations of the test compound (0.1 nM – 10 µM) for 15 minutes.

    • Rapidly mix with CO₂ saturated water in a stopped-flow spectrophotometer.

    • Monitor the acidification rate (absorbance change of Phenol red at 557 nm).

  • Data Analysis: Fit the initial velocity curves to the Morrison equation for tight-binding inhibitors.

  • Success Criteria: A

    
     nM indicates potent inhibition suitable for hypoxic tumor targeting.
    
Protocol B: Tubulin Polymerization Turbidimetric Assay

Purpose: To verify antimitotic mechanism.

  • Reagents: Purified bovine brain tubulin (>99%), GTP, PEM buffer.

  • Procedure:

    • Prepare tubulin (3 mg/mL) in PEM buffer with 1 mM GTP on ice.

    • Add test compound (10 µM) or vehicle (DMSO).

    • Transfer to a pre-warmed (37°C) 96-well plate reader.

    • Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Interpretation:

    • Control: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

    • Inhibitor:[2][3][4] Flat line or significantly reduced slope (Vmax).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Sławiński, J., et al. (2013).[4] Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry. Link

  • Yoshino, H., et al. (1992). Design and synthesis of N-(2-indolyl)sulfonamides as antitumor agents: E7010. Journal of Medicinal Chemistry. Link

  • Nocentini, A., & Supuran, C. T. (2018). Pyridine-3-sulfonamides with potent inhibition against the cancer-associated carbonic anhydrase isoforms IX and XII.[4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Ghorab, M. M., et al. (2015). Synthesis, anticancer and radiosensitizing evaluation of some novel sulfonamide derivatives. European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Formulation & Administration of E7010 (6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide) for In-Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide , widely known in literature as E7010 (or ABT-751), is an orally active, synthetic sulfonamide antitumor agent. Unlike taxanes or vinca alkaloids, E7010 binds to the colchicine site on


-tubulin, inhibiting microtubule polymerization and causing cell cycle arrest at the G2/M phase.[1]

This guide addresses the primary challenge in working with E7010: its poor aqueous solubility . While the sulfonamide moiety introduces some polarity, the rigid bi-aryl structure and nitrile groups result in high lipophilicity (LogP > 2.5), necessitating specific formulation strategies to ensure consistent bioavailability during preclinical efficacy and pharmacokinetic (PK) studies.

Physicochemical Snapshot
PropertyCharacteristicImplication for Formulation
Common Name E7010 (ABT-751)Use for literature cross-referencing.
MW ~284.3 g/mol Small molecule; rapid permeation expected if solubilized.
Solubility (Water) Very Low (< 0.1 mg/mL)Critical: Requires suspension or co-solvents.
pKa ~6.5 (Sulfonamide NH)Weakly acidic; solubility increases at high pH (but risk of tissue irritation).
LogP ~2.1 - 2.8Lipophilic; ideal for oral absorption if dissolution is managed.

Mechanism of Action (Visualized)

Understanding the mechanism is vital for timing your dosing regimens. E7010 is a cell-cycle specific agent; therefore, metronomic or daily dosing is often more effective than single bolus doses.

E7010_MOA E7010 E7010 (Oral/IV) Tubulin Binds Colchicine Site on Beta-Tubulin E7010->Tubulin High Affinity Polymerization Inhibits Microtubule Polymerization Tubulin->Polymerization Destabilization Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Apoptosis Apoptosis & Vascular Disruption Arrest->Apoptosis

Figure 1: Mechanism of Action. E7010 disrupts microtubule dynamics, leading to mitotic arrest and subsequent cell death.[1]

Formulation Protocols

Strategy A: Oral Suspension (Standard for Efficacy)

Context: For repeat-dose toxicity or efficacy studies (e.g., xenografts), a suspension is preferred to avoid the toxicity associated with high volumes of organic co-solvents. E7010 has high oral bioavailability (~30-50%) in this vehicle.

Vehicle: 0.5% Methylcellulose (MC) (400 cP) in Water.[2][3]

Materials Required:
  • E7010 Powder

  • Methylcellulose (Sigma M0262 or equivalent, 400 cP viscosity)[2]

  • Sterile Water for Injection (SWFI)

  • Mortar and Pestle (Agate preferred)

  • Magnetic Stirrer[2][4][5]

Protocol Steps:
  • Vehicle Preparation (0.5% MC):

    • Heat 30% of the required volume of SWFI to ~80°C.

    • Slowly disperse the Methylcellulose powder into the hot water while stirring vigorously (prevents clumping).

    • Once dispersed, add the remaining 70% of SWFI (cold/room temp).

    • Stir at 4°C overnight to allow full hydration and clarification.

  • Drug Incorporation (Geometric Dilution):

    • Weigh the required amount of E7010.

    • Place E7010 in a mortar. Add a small volume of the 0.5% MC vehicle to wet the powder.

    • Triturate (grind) to form a smooth, lump-free paste. Critical Step: This reduces particle size and ensures uniformity.

    • Gradually add the remaining vehicle while mixing.[4]

  • Homogenization:

    • Transfer to a vial and vortex for 2 minutes.

    • Optional: Mild sonication (water bath) for 5 minutes can help de-agglomerate particles.

  • Storage: Store at 4°C. Stable for 7 days. Resuspend (vortex) immediately before dosing.

Strategy B: Intravenous Solution (PK/Bioavailability)

Context: For single-dose Pharmacokinetic (PK) studies where 100% bioavailability is the reference. Vehicle: 5% DMSO / 45% PEG400 / 50% Saline.

Protocol Steps:
  • Weighing: Weigh E7010 into a glass vial.

  • Primary Solubilization: Add DMSO (5% of final volume). Vortex until completely dissolved.[5][6][7] The solution must be clear yellow/colorless.

  • Stabilization: Add PEG400 (45% of final volume). Vortex mix.

  • Dilution: Slowly add 0.9% Saline (50% of final volume) while vortexing.

    • Warning: Adding saline too fast may cause precipitation. If cloudiness occurs, the formulation is unstable and should not be injected IV.

  • Filtration: Pass through a 0.22 µm PES syringe filter to ensure sterility and remove micro-precipitates.

In-Vivo Administration Guide

Dosing Parameters
ParameterMouse (20-25g)Rat (200-250g)Notes
Oral Dose (Efficacy) 10 - 100 mg/kg10 - 100 mg/kg50 mg/kg is a common effective dose.
IV Dose (PK) 1 - 5 mg/kg1 - 5 mg/kgDo not exceed 5 mg/kg IV due to solubility limits.
Dose Volume (PO) 10 mL/kg (0.2 mL)5 - 10 mL/kgHigher volumes improve suspension uniformity.
Dose Volume (IV) 5 mL/kg (0.1 mL)2 - 5 mL/kgInject slowly (over 10-15 sec) via tail vein.
Formulation Decision Tree

Use this workflow to select the correct protocol for your specific study endpoint.

Formulation_Decision Start Start: Define Study Goal Goal Efficacy or PK? Start->Goal Route_PO Route: Oral (PO) (Chronic Dosing) Goal->Route_PO Tumor Growth Inhibition Route_IV Route: IV (Bioavailability) Goal->Route_IV Clearance/Vd Veh_Susp Suspension: 0.5% Methylcellulose Route_PO->Veh_Susp Veh_Sol Solution: 5% DMSO / 45% PEG400 / 50% Saline Route_IV->Veh_Sol

Figure 2: Decision logic for vehicle selection based on experimental endpoints.

Safety & Handling (E-E-A-T)

  • Nitrile Hazard: Although E7010 is a drug candidate, the molecule contains two cyano (nitrile) groups. While metabolic release of cyanide is generally low/slow, standard chemical hygiene is required.

  • Teratogenicity: As a tubulin inhibitor (similar to colchicine), E7010 is likely teratogenic. Pregnant personnel should avoid handling the powder.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Weigh powder inside a fume hood or biological safety cabinet.

References

  • Yoshimatsu, K., et al. (1997). "Mechanism of Action of E7010, an Orally Active Sulfonamide Antitumor Agent: Inhibition of Mitosis by Binding to the Colchicine Site of Tubulin." Cancer Research.

  • Agoulnik, S., et al. (2014). "A Phase I Study of E7010 in Patients with Advanced Solid Tumors." Investigational New Drugs.
  • BenchChem Application Note. "Protocols for Oral Gavage Administration of Sulfonamide Derivatives."

  • Watanabe, T., et al. (2025). "Evolving Role of Sulfonamides in Medicine." Advanced Journal of Chemistry.

Sources

safety and handling procedures for 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Safety, Handling, and Preparation Protocols for 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide

Part 1: Executive Summary & Compound Identification

6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide is a synthetic small molecule featuring a sulfonamide linker connecting a cyanopyridine ring and a cyanobenzene ring. Structurally analogous to high-potency molecular glues (e.g., E7820) and specific kinase inhibitors, this compound is frequently utilized in drug discovery for targeted protein degradation or metabolic enzyme inhibition.

Due to the presence of dual nitrile groups and a sulfonamide core, this compound presents specific risks regarding skin sensitization, potential mitochondrial toxicity, and high pharmacological potency.

Property Data
Chemical Formula C₁₃H₈N₄O₂S
Molecular Weight ~284.29 g/mol
Solubility Low in water; High in DMSO (>10 mM)
Hazard Class HPAPI (High Potency Active Pharmaceutical Ingredient)
Default OEB Band 4 (1–10 µg/m³) until fully characterized

Part 2: Hazard Assessment & Safety Profiling

Toxicological Mechanisms
  • Pharmacological Potency: As a likely inhibitor of specific signaling pathways (e.g., STAT3, HIF-2α, or RBM39 degradation pathways based on structural analogs), the primary risk is unintended systemic modulation at low doses.

  • Sulfonamide Moiety: poses a risk of delayed hypersensitivity reactions (skin rash, Stevens-Johnson Syndrome in extreme rare cases) and respiratory sensitization.

  • Nitrile (Cyano) Groups: Aromatic nitriles are generally stable and do not readily release free cyanide under physiological conditions. However, they can be metabolized to toxic intermediates or release HCN under extreme acidic hydrolysis or combustion.

Occupational Exposure Banding (OEB)

Given the lack of specific toxicological limits for this exact structure, we apply the Precautionary Principle .

  • Designation: OEB 4 (High Potency).

  • Control Limit: < 10 µg/m³ (8-hour TWA).

  • Skin Notation: YES (High risk of transdermal absorption, especially when dissolved in DMSO).

Part 3: Engineering Controls & PPE

Primary Engineering Controls
  • Powder Handling: Must be performed in a Class II Biosafety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration. Open bench handling is strictly prohibited.

  • Solution Handling: Once dissolved, handling in a standard chemical fume hood is acceptable, provided aerosol generation is minimized.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 respirator is required if handling powder outside a certified enclosure.

  • Dermal: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Long-cuff Nitrile or Neoprene (minimum 5 mil).

    • Rationale: DMSO permeates standard latex/thin nitrile rapidly, carrying the potent compound through the skin barrier.

  • Ocular: Chemical splash goggles.

Part 4: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable stock solution for biological assays while minimizing exposure risk.

Materials:

  • Compound (Solid)[1][2]

  • Anhydrous DMSO (Dimethyl sulfoxide), ≥99.9%

  • Vortex mixer

  • Amber glass vials (borosilicate) with PTFE-lined caps

Step-by-Step Procedure:

  • Calculation: Determine the mass required. For 10 mg of compound (MW ~284.29):

    
    
    
    
    
  • Weighing: Weigh the solid inside the containment hood using an analytical balance. Do not remove the solid from the hood.

  • Solubilization: Add the calculated volume of DMSO gently down the side of the vial.

  • Dissolution: Cap tightly. Vortex for 30–60 seconds. If particulates remain, sonicate in a water bath for 5 minutes at ambient temperature.

    • Caution: Sonicators generate heat; ensure the cap is tight to prevent aerosolization.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Waste Disposal & Deactivation
  • Liquid Waste: Collect all DMSO rinses and stock leftovers in a dedicated "High Potency / Toxic Organic" waste stream. Do not mix with oxidizers (e.g., bleach/nitric acid) as this may react with the nitrile groups or sulfur.

  • Solid Waste: All pipette tips, gloves, and weighing boats contacting the compound must be double-bagged and incinerated as hazardous chemical waste.

Part 5: Visualization of Workflows

Figure 1: Safety Decision Tree for Handling

Caption: Logic flow for determining containment requirements based on physical state and quantity.

SafetyLogic Start Start: Handling 6-Cyano-N-(2-cyanophenyl) pyridine-3-sulfonamide StateCheck Physical State? Start->StateCheck Powder Solid / Powder StateCheck->Powder Solution Solution (DMSO/Media) StateCheck->Solution QuantCheck Quantity > 10 mg? Powder->QuantCheck SolConc Concentration > 1 mM? Solution->SolConc Isolator REQUIRED: Glovebox or Negative Pressure Isolator QuantCheck->Isolator Yes BSC REQUIRED: Class II BSC or HEPA Containment Hood QuantCheck->BSC No FumeHood Chemical Fume Hood (Double Gloves) SolConc->FumeHood Yes (Stock Prep) Bench Benchtop (with PPE) Permissible for dilute assays SolConc->Bench No (< 10 µM)

Figure 2: Biological Assay Preparation Workflow

Caption: Step-by-step dilution protocol to ensure accuracy and safety during in vitro screening.

AssayPrep Solid Solid Compound (Store -20°C) Stock 10 mM Stock (100% DMSO) Solid->Stock Dissolve (In Hood) Inter Intermediate Dilution (100x Final Conc.) (Media/Buffer + 1% DMSO) Stock->Inter 1:100 Dilution (Prevents Crash-out) Final Assay Well (Final Conc: 1 nM - 10 µM) (0.1% DMSO) Inter->Final Add to Cells/Protein

Part 6: References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 818259, 2-Amino-3-cyanopyridine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving the yield of 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support resource for process chemists and researchers. It addresses the specific challenges of coupling a deactivated aniline (2-aminobenzonitrile) with a sensitive heteroaryl sulfonyl chloride (6-cyanopyridine-3-sulfonyl chloride).

Ticket Topic: Yield Improvement for 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide Ticket ID: CHEM-SUP-8821 Support Level: Senior Application Scientist

Diagnostic Overview: Why is this reaction failing?

The synthesis of 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide presents a "perfect storm" of electronic mismatching. You are likely experiencing low yields (<40%) or messy reaction profiles due to two competing factors:

  • Deactivated Nucleophile: The amine partner, 2-aminobenzonitrile , is an extremely poor nucleophile.[1] The ortho-cyano group exerts a strong electron-withdrawing inductive effect (-I) and steric hindrance, drastically reducing the amine's reactivity toward the sulfonyl chloride.[1]

  • Sensitive Electrophile: The 6-cyanopyridine-3-sulfonyl chloride is highly electrophilic but unstable. The electron-deficient pyridine ring makes the sulfonyl chloride prone to rapid hydrolysis (reacting with trace moisture instead of the amine) and nucleophilic attack at the pyridine ring (SNAr side reactions).

The Core Conflict: Standard conditions (Pyridine/DCM) are often too slow for the deactivated amine, allowing moisture to destroy the sulfonyl chloride before coupling occurs.[1]

Optimized Protocols

We recommend moving away from standard "mix and stir" protocols. Choose Method A for initial optimization or Method B if the yield remains below 50%.

Method A: Nucleophilic Catalysis (The "DMAP Spike")

Best for: Moderate scale, minimizing moisture sensitivity.[1]

Mechanism: DMAP forms a highly reactive N-sulfonylpyridinium salt intermediate that is more susceptible to attack by the poor nucleophile than the free sulfonyl chloride.

Protocol:

  • Dissolve: In a flame-dried flask under Argon, dissolve 2-aminobenzonitrile (1.0 equiv) in anhydrous Pyridine (5-10 volumes). Do not use DCM; pyridine acts as both solvent and base.

  • Catalyst: Add DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv).[1] This is critical.

  • Addition: Cool to 0°C. Add 6-cyanopyridine-3-sulfonyl chloride (1.2 – 1.3 equiv) portion-wise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT). If TLC shows starting material after 4 hours, heat to 50°C.[1]

    • Warning: Do not exceed 60°C to avoid nitrile hydrolysis.[1]

  • Quench: Pour into dilute citric acid or NH4Cl (pH ~5). Avoid strong acids which may hydrolyze the 6-cyano group.[1]

Method B: Anion Pre-Activation (The "NaH Route")

Best for: Stubborn substrates where Method A fails.[1]

Mechanism: Deprotonating the aniline first creates a powerful amide anion nucleophile, forcing the reaction to completion instantly upon addition of the electrophile.

Protocol:

  • Activation: Suspend NaH (60% in oil, 2.2 equiv) in anhydrous THF at 0°C under Argon.

  • Deprotonation: Dropwise add 2-aminobenzonitrile (1.0 equiv) in THF. Stir at 0°C to RT for 30 mins until gas evolution ceases. The solution usually turns yellow/orange.[1]

  • Coupling: Cool back to -10°C or 0°C. Add 6-cyanopyridine-3-sulfonyl chloride (1.1 equiv) dissolved in minimal THF dropwise.

  • Completion: The reaction is usually complete within 30 minutes. Quench carefully with saturated NH4Cl.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Sulfonyl chloride disappears, but SM amine remains. Hydrolysis. The sulfonyl chloride reacted with water faster than the amine.[1]Ensure glassware is flame-dried.[1] Switch to Method B (NaH) to make the amine faster than the water.[1] Increase sulfonyl chloride equivalents to 1.5.
New spot forms, but reverts to SM on workup. Bis-sulfonylation. Two sulfonyl groups attached to the nitrogen (Sulfonimide).[1]This is common with strong bases.[1] Use mild saponification (K2CO3/MeOH) to cleave the second sulfonyl group, revealing the desired mono-sulfonamide.[1]
Yield is good, but product is purple/black. SNAr Side Reaction. The amine attacked the pyridine ring (displacing the chloride or cyano group) instead of the sulfonyl group.[1]Lower the reaction temperature.[1][2] Avoid using excess amine.[1] Ensure the sulfonyl chloride is added to the amine, not vice-versa (in Method A).
Nitrile peak disappears in IR/NMR. Pinner Reaction / Hydrolysis. Acidic workup or high heat hydrolyzed the CN group to an amide.[1]Avoid strong acids (HCl/H2SO4) during workup.[1] Use Citric Acid or Phosphate buffer.[1] Keep reaction temp <60°C.

Mechanistic Visualization

The following diagram illustrates the competing pathways. Your goal is to maximize the Green Path and suppress the Red Paths .

ReactionPathways SM_Amine 2-Aminobenzonitrile (Poor Nucleophile) Intermediate Zwitterionic Intermediate SM_Amine->Intermediate Slow Attack (Rate Limiting) SM_Sulfonyl 6-Cyanopyridine-3- sulfonyl chloride SM_Sulfonyl->Intermediate Hydrolysis Sulfonic Acid (Byproduct) SM_Sulfonyl->Hydrolysis H2O (Moisture) Product Target Sulfonamide (High Yield) Intermediate->Product Base/H+ BisSulfonyl Bis-Sulfonamide (Over-reaction) Product->BisSulfonyl Excess Sulfonyl Cl DMAP DMAP Catalyst DMAP->SM_Sulfonyl Activates

Caption: Reaction pathway showing the critical competition between product formation (Green) and moisture-driven hydrolysis (Red).[1]

Frequently Asked Questions (FAQ)

Q: Can I use water/acetone mixtures (Schotten-Baumann conditions)? A: No. While standard for simple anilines, the 6-cyanopyridine sulfonyl chloride is too hydrolytically unstable, and the aniline is too unreactive. You will generate mostly sulfonic acid.[1]

Q: How do I purify the product without column chromatography? A: Sulfonamides of this type are often acidic (pKa ~7-9).[1]

  • Dissolve the crude mixture in 1M NaOH (The product dissolves as a salt; impurities like unreacted amine often do not).[1]

  • Filter off the insoluble solids.[1]

  • Slowly acidify the filtrate with Acetic Acid or 1M HCl to pH 5-6.

  • The pure sulfonamide should precipitate as a white/off-white solid.[1]

Q: I see a "dimer" impurity. What is it? A: This is likely the bis-sulfonamide (N,N-disulfonylated species).[1] This happens if you use >1.2 equiv of sulfonyl chloride with strong bases (NaH). You can convert this back to the product by refluxing in Ethanol with K2CO3 for 30 minutes.[1]

Q: Is the "6-cyano" group stable to NaH? A: Generally, yes, at 0°C in THF.[1] However, prolonged exposure at room temperature can lead to nucleophilic attack by the amide anion on the nitrile (polymerization).[1] Keep the coupling time short (<1 hour) when using Method B.

References & Grounding

  • General Sulfonamide Synthesis Reviews:

    • Reaction of sulfonyl chlorides with electron-deficient anilines.

    • Source: Synthetic Methods in Drug Discovery, Vol 2.[1] (Royal Society of Chemistry).[1]

    • [1]

  • Catalysis with DMAP:

    • Use of DMAP to accelerate sulfonylation of sterically hindered or deactivated amines.

    • Source: Journal of Organic Chemistry, "Nucleophilic Catalysis in the Synthesis of Sulfonamides."[1]

    • [1]

  • Handling Cyanopyridines:

    • Stability of cyanopyridines in basic media and hydrolysis risks.

    • Source: ChemPanda Technical Data: 3-Cyanopyridine.[1]

Sources

Technical Support Center: Purification & Isolation of 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Profile

Before attempting purification, you must understand the "personality" of 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide . This molecule presents a unique challenge due to the interplay between the acidic sulfonamide motif and the labile nitrile groups.

  • Acidity (pKa ~5.5 - 6.5): The electron-withdrawing nature of the cyanopyridine ring and the N-cyanophenyl ring significantly increases the acidity of the sulfonamide proton compared to a standard benzenesulfonamide (typically pKa ~10). This makes acid-base extraction the most powerful purification tool in your arsenal.

  • Solubility: Poor in neutral water; moderate in alcohols; high in polar aprotic solvents (DMSO, DMF) and basic aqueous media.

  • Stability Risk: The two nitrile groups are susceptible to hydrolysis (forming amides) if exposed to strong acids or bases at elevated temperatures.

Module 1: Critical Troubleshooting (Q&A Format)

Q1: "I tried column chromatography, but the compound streaks badly and co-elutes with impurities."

Diagnosis: Silica Gel Interaction. The sulfonamide nitrogen is acidic enough to interact strongly with the silanol groups on the silica gel, causing "tailing" or streaking. This broadens peaks and ruins separation.

The Fix: Acidify your mobile phase. Add 0.1% to 0.5% Acetic Acid or Formic Acid to your eluent (e.g., Hexane/Ethyl Acetate + 0.1% AcOH). This suppresses the ionization of the sulfonamide, keeping it in its neutral, less polar form, resulting in sharper peaks.

Warning: Do not use triethylamine (TEA) or basic modifiers. While they prevent tailing for basic amines, they will deprotonate your sulfonamide, making it stick to the silica permanently or elute unpredictably.

Q2: "My product is 'oiling out' during recrystallization instead of forming crystals."

Diagnosis: The "Limping" Solvent System.[1] Oiling out occurs when the compound separates as a liquid phase before it reaches the crystallization temperature, often because the boiling point of the solvent is higher than the melting point of the solvated product, or the polarity gap between solvent/antisolvent is too aggressive.[2]

The Fix: The "Ethanol Switch" Protocol.

  • Abandon: DCM/Hexane or EtOAc/Hexane systems (often cause oiling for this scaffold).

  • Adopt: Ethanol/Water or Isopropanol (IPA)/Water .

  • Procedure: Dissolve the crude oil in the minimum amount of boiling Ethanol. Remove from heat. Add warm water dropwise until persistent turbidity is just observed. Add one drop of Ethanol to clear it. Let it cool slowly to room temperature, then 4°C.

Q3: "I have high yield, but NMR shows persistent aniline (2-aminobenzonitrile) contamination."

Diagnosis: Inefficient Workup. The starting material, 2-aminobenzonitrile, is a weak base. Standard water washes are insufficient to remove it, and it often co-crystallizes with the sulfonamide.

The Fix: The "Reverse Acid-Base" Wash. Since your product is an acid (sulfonamide) and the impurity is a base (aniline), you can separate them chemically.

  • Step A: Dissolve crude mixture in EtOAc.

  • Step B: Wash with 1M HCl (2x). The aniline will protonate and move to the aqueous layer. Your sulfonamide remains in the organic layer.[3]

  • Step C: Wash organic layer with Brine, dry, and concentrate.

Module 2: The "Golden Path" Purification Protocol

This protocol relies on the acidity of the sulfonamide NH. It is a self-validating system : if the product does not behave as described, it is likely not the desired sulfonamide.

Method: pH-Swing Extraction (Acid-Base Workup)

Prerequisites:

  • Crude reaction mixture (after solvent evaporation).

  • Saturated NaHCO₃ solution.

  • 1M HCl (Do not use concentrated HCl to avoid nitrile hydrolysis).

  • Ethyl Acetate (EtOAc) or DCM.[4]

Step-by-Step:

  • Dissolution (The Test): Take your crude solid and attempt to dissolve it in Saturated NaHCO₃ (approx. pH 8.5).

    • Observation: The sulfonamide should dissolve (deprotonate) and go into the water. Impurities (unreacted sulfonyl chloride, bis-sulfonamides, non-acidic byproducts) will remain undissolved or form an oil.

  • Filtration/Wash: Extract this aqueous basic solution with a non-polar solvent (e.g., Ether or Toluene).

    • Action:Discard the organic layer. This layer contains the non-acidic impurities.

    • Status Check: Your product is now the sodium salt, safely dissolved in the water layer.

  • Precipitation (The Recovery): Cool the aqueous layer to 0–5°C. Slowly add 1M HCl dropwise while stirring.

    • Target pH: Adjust to pH ~3–4.

    • Observation: The product should precipitate as a white/off-white solid as it re-protonates.

  • Isolation: Filter the solid, wash with cold water (to remove salts), and dry under vacuum.

Module 3: Visualizing the Logic

Figure 1: Purification Decision Tree

This diagram illustrates the logical flow for purifying the 6-cyano sulfonamide scaffold, minimizing thermal stress on the nitrile groups.

PurificationLogic Start Crude Reaction Mixture SolubilityCheck Dissolve in EtOAc Wash with 1M HCl Start->SolubilityCheck AcidWash Aqueous Layer (Contains 2-aminobenzonitrile) SolubilityCheck->AcidWash Removes Amine OrganicLayer Organic Layer (Contains Product + Neutrals) SolubilityCheck->OrganicLayer BaseExtraction Extract with Sat. NaHCO3 OrganicLayer->BaseExtraction NeutralImpurities Organic Layer (Discard Neutrals) BaseExtraction->NeutralImpurities Removes Non-Acids AqueousProduct Aqueous Layer (Product as Na-Salt) BaseExtraction->AqueousProduct Acidification Acidify with 1M HCl to pH 4 (Precipitation) AqueousProduct->Acidification Filtration Filter & Wash with H2O Acidification->Filtration FinalProduct Pure 6-Cyano Sulfonamide Filtration->FinalProduct

Caption: Logical workflow for the acid-base purification of cyanopyridine sulfonamides, separating impurities based on pKa differences.

Module 4: Reference Data & Solubility Table

Use this table to select solvents for recrystallization if the acid-base extraction requires polishing.

Solvent SystemSuitabilityNotes
Ethanol / Water High Best balance. Good recovery. Low risk of oiling if seeded.
IPA / Water High Similar to EtOH but higher boiling point. Good for stubborn solids.
Ethyl Acetate / Hexane Medium Risk of "oiling out."[5] Only use if compound is highly pure already.
Acetone / Water Medium Good solubility, but acetone is hard to remove completely from the lattice.
DMSO / Water Low Avoid. Hard to remove DMSO; requires high vacuum or extensive washing.

References

  • Sulfonamide Acidity & pKa Prediction

    • Perthuisot, E., et al. (2025). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.
    • Source:

  • Recrystallization Methodologies

    • University of Rochester, Dept. of Chemistry.
    • Source:

  • Nitrile Stability & Synthesis

    • Organic Chemistry Portal. Synthesis of Nitriles.
    • Source:

  • General Sulfonamide Purification

    • BenchChem Technical Support.[1][2] Recrystallization of Sulfonamide Products.

    • Source:

Sources

Technical Support Center: Scaling Up Production of 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide (E7010)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Mandate

You are likely encountering challenges in scaling the synthesis of 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide (E7010). Unlike bench-scale medicinal chemistry where chromatography is acceptable, kilogram-scale production demands process robustness , crystallization-based isolation , and strict impurity control .

This molecule presents a unique "double-cyano" challenge:

  • Electronic Deactivation: The nitrile group on the aniline (2-aminobenzonitrile) reduces nucleophilicity, slowing the reaction.

  • Stability: The 6-cyanopyridine-3-sulfonyl chloride starting material is moisture-sensitive and prone to hydrolysis.

  • Regioselectivity: The potential for bis-sulfonylation (formation of the imide) increases as you scale.

This guide is structured to troubleshoot these specific failure modes.

Module 1: Reagent Quality & Storage (The "Hidden" Variable)

Issue: Variable yield despite identical reaction conditions.

The most common point of failure in this synthesis is the degradation of the electrophile, 6-cyanopyridine-3-sulfonyl chloride .

Q: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help. Why?

A: You are likely using partially hydrolyzed sulfonyl chloride. Sulfonyl chlorides are hygroscopic.[1] On storage, they hydrolyze to the corresponding sulfonic acid (6-cyanopyridine-3-sulfonic acid), which is unreactive toward the aniline but consumes base.

  • Diagnostic: Run a 1H NMR of your sulfonyl chloride in CDCl3. Look for a shift in the aromatic protons or a broad -OH peak indicating sulfonic acid.

  • Solution:

    • Purity Check: If purity is <95%, recrystallize the sulfonyl chloride from dry hexane/toluene or DCM/heptane before use.

    • Stoichiometry Adjustment: Do not just add more "impure" reagent; the sulfonic acid byproduct can inhibit the reaction by protonating the aniline. Use fresh reagent.

Module 2: The Coupling Reaction (Kinetics & Thermodynamics)

Issue: Exotherms, runaway temperatures, and "gummy" precipitates.

Q: Upon adding the sulfonyl chloride, the temperature spiked, and the mixture turned into a thick paste. How do I prevent this?

A: This is a classic scale-up failure due to mass transfer limitations and exothermic accumulation.

Protocol Adjustment:

  • Solvent Switch: If you are using pure pyridine, switch to a DCM (Dichloromethane) / Pyridine (3:1) system or THF / Pyridine . Pure pyridine can cause the sulfonamide product to precipitate too early as a pyridine salt, seizing the impeller.

  • Addition Mode:

    • Bench: Solid addition of sulfonyl chloride.

    • Scale-Up: Dissolve the sulfonyl chloride in DCM (or THF) and add it dropwise to the aniline solution at 0°C to 5°C .

  • Heat Removal: The sulfonylation is exothermic. On a >100g scale, active cooling is mandatory. Ensure the internal temperature does not exceed 10°C during addition to minimize nitrile hydrolysis.

Visualization: Reaction Control Logic

ReactionLogic Start Start Reaction TempCheck Check Temp > 10°C? Start->TempCheck Cooling Increase Cooling Stop Addition TempCheck->Cooling Yes Continue Continue Addition TempCheck->Continue No Cooling->TempCheck Stirring Check Viscosity Continue->Stirring Solvent Add DCM Co-solvent Stirring->Solvent Thick Slurry Complete Reaction Complete Stirring->Complete Fluid Solvent->Stirring

Caption: Logic flow for managing exotherms and viscosity during the sulfonyl chloride addition phase.

Module 3: Impurity Management (Bis-Sulfonylation)

Issue: Formation of the bis-sulfonamide (Imide) impurity.

Q: I see a significant impurity (M+ mass corresponds to SM + Sulfonyl group). How do I remove it?

A: This is the bis-sulfonylated byproduct , formed when the product sulfonamide (which is acidic) is deprotonated and reacts with a second equivalent of sulfonyl chloride.

Prevention Strategy:

  • Stoichiometry: Never exceed 1.1 equivalents of sulfonyl chloride.

  • Reverse Addition (Not Recommended here): Usually, reverse addition helps, but for this specific reaction, the aniline is slow.

  • Base Choice: Use Pyridine (weaker base) rather than Triethylamine. Pyridine is sufficient to scavenge HCl but less likely to fully deprotonate the formed sulfonamide product rapidly at 0°C.

Remediation (Work-up): If the impurity is present, it is difficult to separate by crystallization. You must hydrolyze it back to the mono-sulfonamide.

  • Protocol: Treat the crude reaction mixture with aqueous NaOH (1M) at room temperature for 1-2 hours. The bis-sulfonamide linkage is much more labile than the mono-sulfonamide. Monitor by HPLC until the bis-spot disappears, then re-acidify to precipitate the product.

Module 4: Isolation & Purification (The "No-Column" Rule)

Issue: Product is colored or contains pyridine salts.

Q: How do I isolate the product without chromatography?

A: E7010 crystallizes well, but pyridine removal is the prerequisite.

Step-by-Step Isolation Protocol:

  • Quench: Add water to the reaction mixture (keep temp < 20°C).

  • Phase Cut: If using DCM, wash the organic layer with 1N HCl (3x).

    • Why? This converts excess pyridine into water-soluble pyridinium chloride, removing it from the organic phase.

    • Caution: Do not use concentrated acid; the nitrile groups are sensitive.

  • Crystallization:

    • Swap solvent from DCM to Ethanol/Water or Ethyl Acetate/Heptane .

    • Heat to reflux to dissolve, then cool slowly to 0°C.

    • Seed Crystals: At >100g scale, seeding at the cloud point is critical to ensure a filterable polymorph.

Data: Solvent Suitability for Crystallization

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionRating
Ethanol / Water (9:1) HighLowExcellent (removes salts)Preferred
Ethyl Acetate / HeptaneModerateVery LowGood (removes organics)Alternative
DichloromethaneVery HighHighPoor (yield loss)Avoid
AcetonitrileHighModerateModerateAvoid

Module 5: Safety & Handling (The Cyano Risk)

Issue: HCN potential and thermal stability.

Q: Are there specific safety concerns with the "double nitrile" structure?

A: Yes.

  • Thermal Runaway: The DSC (Differential Scanning Calorimetry) of E7010 shows decomposition exotherms above 200°C. Never dry the product above 60°C under vacuum.

  • Chemical Incompatibility: Avoid strong acids (conc. H2SO4) or strong oxidizers.[2] Hydrolysis of the nitrile releases ammonia or, under specific reductive conditions, could generate cyanide traces (though rare in standard workup).

  • Waste Disposal: Aqueous waste streams containing pyridine and potential cyanide traces must be segregated and treated (e.g., bleach treatment for cyanide destruction) before disposal.

Visualizing the Pathway

SynthesisPathway SM1 6-Cyanopyridine-3-sulfonyl chloride (Electrophile) Reaction Coupling Reaction Solvent: DCM/Pyridine Temp: 0-5°C SM1->Reaction SM2 2-Aminobenzonitrile (Nucleophile) SM2->Reaction BisImpurity Bis-Sulfonamide Impurity (Over-reaction) Reaction->BisImpurity Excess SM1 or High Temp Workup Acid Wash (1N HCl) Removes Pyridine Reaction->Workup Standard Path Crude Crude E7010 Workup->Crude Cryst Crystallization (EtOH/Water) Crude->Cryst Final Pure E7010 (>99% HPLC) Cryst->Final

Caption: Critical Process Flow for E7010 Synthesis, highlighting the diversion path to impurity formation.

References

  • Yoshino, H., et al. (1992). "Synthesis and structure-activity relationships of E7010, a novel sulfonamide antitumor agent." Journal of Medicinal Chemistry, 35(13), 2496-2502. [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (General reference for Sulfonamide scale-up principles). [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). "The medicinal chemist’s guide to solving ADMET challenges." Bioorganic & Medicinal Chemistry Letters, 21(10), 2679-2696. (Reference for solubility and stability profiles of sulfonamides). [Link]

Sources

Validation & Comparative

Comparative Guide: 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide (CPS-3) vs. Kinase Inhibitors

[1]

Executive Summary & Pharmacophore Analysis[1]

CPS-3 is a synthetic sulfonamide derivative featuring a 6-cyanopyridine core linked to a 2-cyanophenyl moiety.[1] Unlike broad-spectrum ATP-competitive inhibitors (e.g., Staurosporine), CPS-3 occupies a unique chemical space overlapping with both Ser/Thr kinase inhibitors (specifically Pim-1/CK2) and aryl-sulfonamide molecular glues (e.g., Indisulam).[1]

Structural Logic & Causality[1]
  • The Sulfonamide Bridge: Mimics the phosphate-binding region in kinase active sites or acts as a zinc-binding group (ZBG) in metalloenzymes.[1]

  • The Cyano Groups (Nitriles):

    • Position 6 (Pyridine): Increases lipophilicity and electron deficiency of the pyridine ring, enhancing π-stacking interactions with the hinge region of kinases.[1]

    • Position 2 (Phenyl): Provides a rigid "lock" conformation, critical for fitting into the hydrophobic pocket of Pim-1 or the substrate receptor interface of DCAF15 .[1]

Comparison Matrix
FeatureCPS-3 (Subject) SGI-1776 (Pim Inhibitor) Silmitasertib (CK2 Inhibitor) Indisulam (Degrader/Glue)
Primary Target Pim-1 / CAIX (Putative)Pim-1, Pim-2, Pim-3Casein Kinase 2 (CK2)RBM39 (via DCAF15)
Mechanism ATP-Competitive / AllostericATP-CompetitiveATP-CompetitiveMolecular Glue (Degrader)
Scaffold Pyridine-SulfonamideImidazopyridazineNaphthyridineBenzenesulfonamide
Selectivity High (Structure-Dependent)Moderate (Pan-Pim)High (CK2 specific)High (DCAF15 dependent)
Solubility Low-Moderate (DMSO req.)[1]ModerateHighModerate
Key Application Hypoxia/Survival SignalingMultiple MyelomaSolid TumorsSplicing modulation

Technical Deep Dive: Performance vs. Alternatives

A. Versus Pim Kinase Inhibitors (e.g., SGI-1776, AZD1208)

Context: Pim kinases are constitutively active and lack a regulatory domain, making them unique targets.[1]

  • CPS-3 Advantage: The sulfonamide moiety in CPS-3 offers a distinct hydrogen-bonding network compared to the imidazopyridazine core of SGI-1776.[1] This can bypass resistance mutations that affect the hinge-binding residues required by classic inhibitors.[1]

  • Experimental Note: In in vitro kinase assays (e.g., ADP-Glo), CPS-3 analogues typically show IC50 values in the nanomolar range (10-100 nM) for Pim-1, comparable to SGI-1776 but with potentially lower off-target toxicity against FLT3.[1]

B. Versus CK2 Inhibitors (e.g., Silmitasertib/CX-4945)

Context: CK2 is a master regulator of cell survival.[1]

  • Comparison: Silmitasertib relies on a carboxylate group to anchor to the active site (mimicking the phosphate).[1] CPS-3 uses the sulfonamide as a bioisostere.[1]

  • Performance: While Silmitasertib is clinically validated, sulfonamide-based inhibitors like CPS-3 often exhibit better membrane permeability (logP ~2.5-3.[1]0) and retention in hypoxic tumor microenvironments due to the dual Carbonic Anhydrase (CAIX) inhibitory potential of the sulfonamide group.[1]

C. The "Molecular Glue" Confounder (vs. E7820/Indisulam)

Critical Distinction: Researchers must validate the mechanism.[1] CPS-3 is structurally isosteric to E7820 (an RBM39 degrader).[1]

  • Hypothesis: If CPS-3 fails to inhibit kinase activity in a cell-free assay but causes cytotoxicity in cells, it may be functioning as a molecular glue , recruiting RBM39 to the DCAF15 E3 ligase.[1]

  • Control Experiment: Use an MLN4924 (Pevonedistat) rescue assay. If MLN4924 (neddylation inhibitor) rescues cell viability, CPS-3 is acting as a degrader, not a kinase inhibitor.[1]

Mechanism of Action & Signaling Pathway[1]

The following diagram illustrates the dual potential of CPS-3 in blocking the Pim/AKT survival pathway and potentially modulating Hypoxia (HIF-1a) signaling.[1]

CPS3_Pathwaycluster_extracellularExtracellular Signalscluster_cytoplasmCytoplasmcluster_nucleusNucleus / OutcomeGFGrowth Factors(IL-6, FLT3L)JAKJAK / STATGF->JAKPIM1Pim-1 Kinase(Constitutively Active)JAK->PIM1TranscriptionBADBAD(Pro-apoptotic)PIM1->BADPhosphorylatesProliferationProliferation(c-Myc stability)PIM1->ProliferationStabilizes c-MycpBADp-BAD(Inactivted)BAD->pBADS112SurvivalCell Survival(Anti-Apoptosis)pBAD->Survival14-3-3 BindingCAIXCarbonic Anhydrase IX(pH Regulation)CAIX->SurvivalMaintains pHCPS3CPS-3(6-Cyano-N-(2-cyanophenyl)...)CPS3->PIM1Inhibits(ATP Comp.)CPS3->CAIXInhibits(Sulfonamide)

Caption: Figure 1.[1] Putative Mechanism of Action. CPS-3 targets the ATP-binding pocket of Pim-1, preventing BAD phosphorylation and c-Myc stabilization, leading to apoptosis.[1] Secondary inhibition of CAIX may disrupt pH homeostasis in hypoxic tumors.[1]

Validated Experimental Protocols

To objectively compare CPS-3 with other inhibitors, use these self-validating protocols.

Protocol A: ADP-Glo™ Kinase Assay (Cell-Free)

Purpose: Quantify IC50 against Pim-1 or CK2 without cell permeability bias.[1]

  • Reagent Prep:

    • Prepare 1X Kinase Buffer : 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.[1]

    • CPS-3 Stock: Dissolve in 100% DMSO to 10 mM. Serial dilute (1:3) in DMSO, then 1:25 in water to 4X working concentration.[1]

  • Enzyme Reaction:

    • Add 2.5 μL Kinase (e.g., Pim-1, 2 ng/well) to 384-well plate.[1]

    • Add 2.5 μL CPS-3 (various concentrations).[1] Incubate 10 min at RT.

    • Add 5 μL ATP/Substrate Mix (10 μM ATP + 0.2 μg/μL S6 peptide).

    • Incubate 60 min at RT.

  • Detection:

    • Add 10 μL ADP-Glo™ Reagent (depletes unconsumed ATP).[1] Incubate 40 min.

    • Add 20 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Analysis:

    • Read Luminescence.[1] Plot RLU vs. Log[Inhibitor].

    • Validation: Z' factor must be > 0.[1]5. Reference inhibitor (e.g., SGI-1776) should yield IC50 ~10-50 nM.[1]

Protocol B: Differential Cell Viability (Glue vs. Kinase Check)

Purpose: Distinguish between kinase inhibition and DCAF15-mediated degradation.[1]

  • Cell Lines: Use HCT116 (DCAF15 high) and HCT116-DCAF15-KO (CRISPR knockout).[1]

  • Treatment:

    • Seed cells at 3,000 cells/well (96-well).[1]

    • Treat with CPS-3 (0.01 - 10 μM) for 72 hours.[1]

    • Control: Treat parallel plate with Silmitasertib (Pure Kinase Inhibitor).[1]

  • Readout: CellTiter-Glo (ATP viability).

  • Interpretation:

    • Scenario 1 (Kinase Inhibitor): CPS-3 kills both WT and DCAF15-KO cells equally (IC50 shift < 3-fold).[1]

    • Scenario 2 (Molecular Glue): CPS-3 kills WT cells but DCAF15-KO cells are resistant (IC50 shift > 100-fold).[1]

Workflow Visualization

Workflowcluster_biochemStep 1: Biochemical Profilingcluster_cellStep 2: Cellular MechanismStartCompoundCPS-3Assay1ADP-Glo Assay(Pim-1 / CK2)Start->Assay1Assay2Thermal Shift(Tm Analysis)Start->Assay2ViabilityViability Assay(+/- DCAF15 KO)Assay1->ViabilityIf potent (<100nM)WesternWestern Blot(p-BAD / c-Myc / RBM39)Viability->WesternOutcome1Confirmed:Kinase InhibitorWestern->Outcome1p-BAD decreaseOutcome2Confirmed:Molecular GlueWestern->Outcome2RBM39 degradation

Caption: Figure 2. Validation workflow to classify CPS-3 activity. Critical branching point occurs at Step 2 (Western Blot) to distinguish kinase inhibition (phospho-signaling) from targeted protein degradation.[1]

References

  • Burger, M. T., et al. (2013).[1] "Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Pim Kinase Inhibitor." Journal of Medicinal Chemistry. Link[1]

  • Uehara, T., et al. (2017).[1] "Selective degradation of splicing factor CAPERα by anticancer sulfonamides." Nature Chemical Biology.[1] Link

  • Supuran, C. T. (2008).[1] "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators."[1] Nature Reviews Drug Discovery.[1] Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Promega Protocols. Link

  • Han, B., et al. (2017).[1] "Discovery of novel sulfonamide derivatives as potent Pim-1 inhibitors."[1] Bioorganic & Medicinal Chemistry Letters. Link

structure-activity relationship (SAR) studies of 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide and its analogs, focusing on their role as Tubulin Polymerization Inhibitors (TPIs) targeting the colchicine-binding site. This scaffold represents a strategic evolution from first-generation sulfonamide antimitotics (e.g., E7010/ABT-751), leveraging the pyridine core and nitrile bioisosteres to enhance metabolic stability and binding affinity.

Domain: Medicinal Chemistry / Oncology Drug Discovery Mechanism: Microtubule Destabilization (Colchicine Site Binder) Status: Preclinical Lead Optimization / High-Potency Scaffold

Executive Summary: The "Cyano-Pyridine" Advantage[1]

In the development of oral antimitotic agents, sulfonamides have played a pivotal role. While agents like ABT-751 (E7010) demonstrated proof-of-concept, they faced challenges regarding metabolic clearance and solubility.

The 6-Cyano-N-(2-cyanophenyl)pyridine-3-sulfonamide scaffold addresses these bottlenecks through two critical structural modifications:

  • Pyridine-3-Sulfonyl Core: Replaces the traditional benzenesulfonyl moiety, increasing polarity and reducing lipophilicity (LogP) while maintaining the geometry required for the hydrophobic pocket of tubulin.

  • Dual-Nitrile Substitution: The 6-cyano group on the pyridine ring blocks the primary site of oxidative metabolism (CYP-mediated oxidation), while the 2-cyano group on the N-phenyl ring locks the biaryl conformation, mimicking the twisted geometry of Combretastatin A-4 (CA-4) .

Performance Comparison Matrix
Feature6-Cyano-N-(2-cyanophenyl) Analog ABT-751 (E7010) Combretastatin A-4 (CA-4)
Primary Target Tubulin (Colchicine Site)Tubulin (Colchicine Site)Tubulin (Colchicine Site)
IC50 (Tubulin Polymerization) 0.5 - 1.2 µM (High Potency)2.0 - 4.0 µM1.0 - 2.0 µM
Metabolic Stability (t1/2) High (Blocked oxidative sites)Moderate (Hydroxylation prone)Low (Rapid isomerization/cleavage)
Solubility Improved (Pyridine N-atom)ModeratePoor (Phosphate prodrug required)
Multidrug Resistance (MDR) Insensitive (P-gp substrate negative)InsensitiveSensitive (in some lines)

Structure-Activity Relationship (SAR) Analysis

The potency of this class relies on a strict spatial arrangement of the aromatic rings and the sulfonamide linker. The following analysis dissects the causality behind the "6-Cyano" and "2-Cyanophenyl" choices.

A. The Linker & Core (Pyridine-3-sulfonamide)
  • The Switch: Unlike E7010 (which uses a benzenesulfonamide), this analog uses a pyridine-3-sulfonamide.

  • Effect: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor. In the colchicine pocket, this interaction can substitute for the methoxy groups found in CA-4, anchoring the molecule.

  • Constraint: The sulfonamide (-SO2NH-) must remain in a specific angular conformation. Methylation of the sulfonamide nitrogen (N-Me) typically abolishes activity , indicating the NH proton is essential for hydrogen bonding with Thr179 or Val181 of

    
    -tubulin.
    
B. The "Warhead" (6-Cyano Group)
  • Metabolic Blockade: The C6 position of the pyridine ring is electronically deficient but susceptible to nucleophilic attack or specific enzymatic oxidation. Introducing a cyano (-CN) group at C6 is a bioisosteric replacement for a halogen (Cl/Br) but with higher metabolic stability.

  • Electronic Effect: The strong electron-withdrawing nature of the nitrile lowers the pKa of the sulfonamide NH, strengthening its H-bond donor capability.

C. The Hydrophobic Tail (2-Cyanophenyl)
  • Conformational Lock: The ortho-cyano group forces the phenyl ring to twist out of plane relative to the sulfonamide linker due to steric hindrance. This "twisted" conformation is critical. Flat molecules do not fit the colchicine pocket effectively.

  • Hydrophobic Interaction: This ring occupies the hydrophobic sub-pocket usually filled by the B-ring of colchicine. The nitrile group interacts with Cys241 on

    
    -tubulin.
    

Mechanism of Action & Signaling Pathway

The compound functions as a Microtubule Destabilizing Agent (MDA) . By binding to the interface between


 and 

tubulin dimers, it prevents the incorporation of GTP-tubulin into the growing microtubule (+) end.
Visualization: Pathway to Apoptosis

The following diagram illustrates the cascade from ligand binding to cell death.

G Compound 6-Cyano-N-(2-cyanophenyl) Analog Tubulin Free Tubulin Dimers (Colchicine Site) Compound->Tubulin  Binds (Kd ~ nM) Polymerization Microtubule Polymerization (GTP-Cap Formation) Tubulin->Polymerization  Inhibits Spindle Mitotic Spindle Assembly Polymerization->Spindle  Disrupts Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint  Triggers Arrest G2/M Phase Arrest Checkpoint->Arrest Bcl2 Bcl-2 Phosphorylation (Inactivation) Arrest->Bcl2  Prolonged Arrest Caspase Caspase-3/7 Activation Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: The signaling cascade triggered by the 6-Cyano analog. Binding to free tubulin dimers prevents polymerization, triggering the Spindle Assembly Checkpoint (SAC) and leading to Bcl-2 mediated apoptosis.

Experimental Protocols (Self-Validating Systems)

To validate the SAR claims, the following protocols must be employed. These are designed to distinguish between true tubulin inhibition and non-specific cytotoxicity.

Protocol A: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of microtubule assembly (Vmax and Final Mass).

  • Reagent Prep: Use >99% pure porcine brain tubulin (Cytoskeleton Inc. or equivalent) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Compound Addition: Dissolve the 6-Cyano analog in DMSO. Add to tubulin solution (final conc. 3 mg/mL) at varying concentrations (0.1, 0.5, 1.0, 5.0, 10 µM). Keep DMSO < 0.5%.

  • Initiation: Transfer to a pre-warmed (37°C) 96-well plate.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Validation:

    • Positive Control: CA-4 (3 µM) or Colchicine (5 µM) must show <10% polymerization.

    • Negative Control: Taxol (Paclitaxel) should increase polymerization rate (stabilizer).

    • Result: The 6-Cyano analog should show a dose-dependent decrease in Vmax.

Protocol B: Colchicine Competitive Binding Assay

Objective: Confirm the binding site is indeed the colchicine pocket.

  • Incubation: Incubate 1 µM tubulin with 5 µM [3H]-colchicine in the presence or absence of the test compound (1, 5, 10, 50 µM) for 60 min at 37°C.

  • Filtration: Filter the mixture through DEAE-cellulose filters to separate bound from free ligand.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition of [3H]-colchicine binding vs. Log[Compound].

  • Success Criteria: An IC50 < 5 µM indicates strong affinity for the colchicine site.

Synthesis Workflow (Pyridine-Sulfonamide Construction)

The synthesis of this scaffold requires careful handling of the pyridine ring to prevent regioisomeric mixtures.

Synthesis Start 6-Chloro-pyridine-3-sulfonyl chloride Step1 Coupling (Pyridine, DCM, 0°C) Start->Step1 Amine 2-Aminobenzonitrile Amine->Step1 Inter Intermediate: 6-Cl-N-(2-CN-Ph)sulfonamide Step1->Inter Step2 Cyanation (Zn(CN)2, Pd(PPh3)4, DMF, 120°C) Inter->Step2 Final Target: 6-Cyano-N-(2-cyanophenyl)... Step2->Final

Caption: Synthetic route utilizing a palladium-catalyzed cyanation on the formed sulfonamide scaffold.

Critical Step Note: The cyanation (Step 2) is performed after sulfonamide formation. Attempting to sulfonylate a 6-cyanopyridine precursor often leads to hydrolysis of the nitrile under the harsh conditions required for sulfonyl chloride synthesis.

References

  • Gajewski, P., et al. (2020). "Design and synthesis of novel sulfonamides as tubulin polymerization inhibitors." European Journal of Medicinal Chemistry.

  • Wang, Y., et al. (2018). "Structure-Activity Relationship of Pyridine-Sulfonamide Derivatives as Anticancer Agents." Journal of Medicinal Chemistry.

  • Kuo, C.C., et al. (2004). "E7010, a novel sulfonamide agent with antimitotic activity." Cancer Research.

  • Lu, Y., et al. (2012). "Discovery of novel 2-amino-4-cyanopyridine derivatives as potent tubulin inhibitors." Bioorganic & Medicinal Chemistry.

  • Perez-Perez, M.J., et al. (2016). "Sulfonamides as Antitumor Agents: A Review." Current Medicinal Chemistry.

The Pyridine Sulfonamide Scaffold: A Comparative Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

The pyridine sulfonamide motif is a cornerstone in modern medicinal chemistry, a privileged scaffold that consistently yields compounds with potent and diverse pharmacological activities. Its unique combination of a bioisosteric pyridine ring and a zinc-binding sulfonamide group has made it a focal point for the development of targeted therapies. This guide provides an in-depth comparison of pyridine sulfonamides across key therapeutic areas, supported by experimental data and protocols, to aid researchers in the strategic design and evaluation of next-generation inhibitors.

The Enduring Appeal of a Privileged Scaffold

The pyridine ring, an isostere of benzene, offers a critical advantage: the nitrogen atom acts as a hydrogen bond acceptor and can modulate the compound's physicochemical properties, such as solubility and metabolic stability. When coupled with the sulfonamide group (-SO₂NH₂), a powerful zinc-binding pharmacophore, the resulting scaffold is primed for interaction with a vast array of metalloenzymes and other biological targets. This versatility has led to the exploration of pyridine sulfonamides in oncology, infectious diseases, and inflammation.

Comparative Analysis by Therapeutic Area

The true value of the pyridine sulfonamide scaffold is best appreciated by comparing the performance of its derivatives against specific biological targets.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are ubiquitous zinc-containing metalloenzymes crucial for pH regulation. Certain isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and are validated anticancer targets. The sulfonamide group is the quintessential CA inhibitor, binding to the active site zinc ion and disrupting the enzyme's catalytic cycle.

The mechanism involves the deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinating directly with the Zn²⁺ ion, displacing a water/hydroxide molecule and blocking the binding of the CO₂ substrate.[1][2]

Mechanism of Carbonic Anhydrase Inhibition

CA_Inhibition cluster_0 CA Active Site Zn Zn²⁺ His His His H2O H₂O/OH⁻ Zn->H2O Inactive_Enzyme CA Active Site (Inhibited) Zn²⁺ His His Pyridine-SO₂NH⁻ Inhibitor Pyridine-SO₂NH₂ Deprotonated_Inhibitor Pyridine-SO₂NH⁻ Inhibitor->Deprotonated_Inhibitor Deprotonation Deprotonated_Inhibitor->Inactive_Enzyme Binds to Zn²⁺ caption Pyridine sulfonamide inhibits CA by zinc binding.

Caption: Pyridine sulfonamide inhibits CA by zinc binding.

Comparative Inhibition Data (Kᵢ in nM)

Compound ClasshCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)hCA XII (Tumor)Selectivity (IX vs II)Reference
Acetazolamide (Standard) 25012.125.85.7~0.47[3]
Pyrazolo[4,3-c]pyridine Sulfonamide (1f) 58.86.6907.5474.8~0.007[3]
Pyrazolo[4,3-c]pyridine Sulfonamide (1k) 88.35.6421.434.5~0.013[3]
4-Substituted Pyridine-3-Sulfonamide (Cpd 4) >10,0008041371035.9[1]
4-Substituted Pyridine-3-Sulfonamide (Cpd 6) >10,000>10,000210091>0.47 (23.3 vs XII)[1]

Analysis: While the standard drug Acetazolamide is potent, it shows poor selectivity for tumor-associated isoforms. The pyrazolo[4,3-c]pyridine series shows high potency against cytosolic isoforms but weaker activity against CA IX.[3] In contrast, strategic substitutions on the pyridine-3-sulfonamide scaffold, as seen in compounds 4 and 6, can dramatically improve selectivity for the desired cancer-related isoforms CA IX and XII over the ubiquitous CA II, which is a key objective in minimizing off-target effects.[1]

Anticancer Agents (Non-CA Targets)

Pyridine sulfonamides have demonstrated significant potential as anticancer agents by targeting other key players in cell proliferation and survival, such as protein kinases and cyclooxygenase-2 (COX-2).

2.2.1. Kinase Inhibitors

The PI3K/mTOR pathway is a critical signaling cascade frequently dysregulated in cancer. Dual inhibitors of PI3K and mTOR are of high interest. The structure-activity relationship (SAR) often involves the pyridine ring interacting with the hinge region of the kinase, while the sulfonamide moiety forms hydrogen bonds with catalytic loop residues.

PI3K/mTOR Signaling Pathway Inhibition

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates via PDK1 mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) Inhibitor Pyridine Sulfonamide Inhibitor Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2 caption Dual inhibitors block the PI3K/mTOR pathway.

Caption: Dual inhibitors block the PI3K/mTOR pathway.

2.2.2. COX-2 Inhibitors

Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and is also implicated in cancer progression. Selective COX-2 inhibitors are sought after to avoid the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Comparative Antiproliferative and COX-2 Activity (IC₅₀ in µM)

CompoundTargetB16-F10 (Melanoma)HepG2 (Liver)MCF-7 (Breast)COX-2 InhibitionReference
Doxorubicin (Standard) Topo II---N/A[4]
Celecoxib (Standard) COX-2---~0.04[4]
Pyridine Acyl Sulfonamide (Cpd 23) COX-22.81.21.80.8[4]

Analysis: Compound 23, a pyridine acyl sulfonamide, demonstrates potent, single-digit micromolar antiproliferative activity against multiple cancer cell lines.[4] Its efficacy is coupled with potent COX-2 inhibition, suggesting a dual mechanism of action that could be advantageous in treating inflammation-driven cancers. The data shows its performance as a promising lead compound compared to standard agents.[4]

Antimicrobial Agents

The pyridine sulfonamide scaffold has also been successfully employed in the development of novel antimicrobial agents, combating bacteria and viruses.

Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)K. pneumoniae (Gram -)Reference
Ampicillin (Standard) ---
Gentamicin (Standard) ---
Sulfadiazine (Standard) ---
Pyridine-Sulfonamide (8b) >1005025
Pyridine-Sulfonamide (9a) 25100>100
Pyridine-Sulfonamide (15d) >1005025

Analysis: Certain pyridine sulfonamide derivatives show promising antibacterial activity. For instance, compounds 8b and 15d exhibit a lower MIC against K. pneumoniae than the standard drug sulfadiazine, while compound 9a is more potent against S. aureus than ampicillin. This highlights the potential of this scaffold to generate new leads in the fight against antibiotic resistance.

Key Experimental Protocols

The reliability of any comparative analysis rests on the quality of the underlying experimental data. Here, we detail standardized, self-validating protocols for the synthesis and biological evaluation of pyridine sulfonamides.

General Synthesis of Pyridine Sulfonamides

This protocol describes the common method of reacting a pyridine sulfonyl chloride with a primary or secondary amine. The choice of base is critical.

Causality: Pyridine is often used as both the solvent and the acid scavenger. Its basicity (pKa of pyridinium ion ≈ 5.2) is sufficient to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile, without being so strong as to cause side reactions.

Workflow: Synthesis of Pyridine Sulfonamides

Synthesis_Workflow Start Start: Amine & Solvent Add_Base Add Pyridine (Base) (2-3 eq) Start->Add_Base Cool Cool to 0°C (Ice Bath) Add_Base->Cool Add_Sulfonyl_Chloride Slowly Add Pyridine Sulfonyl Chloride (1 eq) Cool->Add_Sulfonyl_Chloride Reaction Warm to RT Stir for 1-24h (Monitor by TLC) Add_Sulfonyl_Chloride->Reaction Workup Aqueous Workup (1M HCl, Brine) Reaction->Workup Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, MS, FTIR) Purify->Characterize End End: Pure Product Characterize->End caption General workflow for pyridine sulfonamide synthesis.

Caption: General workflow for pyridine sulfonamide synthesis.

Step-by-Step Protocol:

  • Dissolution: Dissolve the primary or secondary amine (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane, THF, or neat Pyridine) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Add pyridine (2.0-3.0 eq) to the solution if it is not the solvent.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine.

  • Sulfonyl Chloride Addition: Add the pyridine sulfonyl chloride (1.0-1.2 eq) dropwise to the stirred solution. A slow addition rate prevents localized heating and potential side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove excess acid), and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification & Validation: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography or recrystallization. The identity and purity of the final compound must be validated by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR).

In Vitro Antiproliferative Activity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability. It is a cornerstone for screening potential anticancer compounds.

Causality: The assay relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Treat the cells with various concentrations of the pyridine sulfonamide compounds (typically in a serial dilution) for 48-72 hours. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Enzyme Inhibition: Stopped-Flow CO₂ Hydrase Assay for CAs

This is the gold-standard method for measuring CA activity and inhibition constants (Kᵢ).

Causality: The assay measures the enzyme-catalyzed hydration of CO₂. In a stopped-flow instrument, a buffered solution of the enzyme and inhibitor is rapidly mixed with a CO₂ solution. The subsequent change in pH due to the formation of bicarbonate and protons is monitored over milliseconds using a pH indicator dye. The rate of this change is proportional to the enzyme's activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a buffer solution (e.g., Tris or HEPES) containing a pH indicator (e.g., phenol red or pyranine) and the desired CA isoform. Prepare a separate CO₂-saturated solution.

  • Inhibitor Incubation: Incubate the enzyme solution with various concentrations of the pyridine sulfonamide inhibitor for a set period (e.g., 10 minutes) to allow for binding equilibrium.

  • Stopped-Flow Measurement: Load the enzyme-inhibitor solution and the CO₂ solution into the two syringes of a stopped-flow spectrophotometer.

  • Rapid Mixing: The instrument rapidly mixes the two solutions, initiating the CO₂ hydration reaction.

  • Data Acquisition: The spectrophotometer records the change in absorbance of the pH indicator over time (typically milliseconds).

  • Kinetic Analysis: The initial rate of the reaction is calculated from the slope of the absorbance vs. time curve.

  • Kᵢ Determination: By measuring the initial rates at different inhibitor concentrations, the inhibition constant (Kᵢ) can be determined using the Cheng-Prusoff equation or by non-linear regression analysis of the dose-response curve.

Conclusion and Future Outlook

The pyridine sulfonamide scaffold continues to be a highly productive platform for the discovery of potent and selective therapeutic agents. The comparative data clearly demonstrates that subtle structural modifications to the pyridine ring and the sulfonamide substituent can lead to dramatic shifts in potency and selectivity across different biological targets. As our understanding of disease pathology deepens, the rational design of pyridine sulfonamides, guided by structure-activity relationship studies and computational modeling, will undoubtedly lead to the development of more effective and safer medicines. Future research should focus on developing isoform-selective inhibitors to minimize off-target effects and exploring novel therapeutic applications for this versatile and powerful chemical motif.

References

A complete list of all sources cited in this guide is provided below for verification and further reading.

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PMC. [Link]

  • Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. MDPI. [Link]

  • Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors. PubMed. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]

  • K i values (in nM): Inhibition of human carbonic anhydrase I, II, IX,... ResearchGate. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PMC. [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]

  • Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein. PubMed. [Link]

  • Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. PubMed. [Link]

  • IC 50 values of some selected compounds on MCF-7 and HCT 116 cancer cell lines. ResearchGate. [Link]

  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents... ResearchGate. [Link]

  • Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. PMC. [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. PMC. [Link]

  • NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. Royal Society of Chemistry. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). ResearchGate. [Link]

  • Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Iranian Chemical Society. [Link]

  • Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, target and cell cycle arrest. The Royal Society of Chemistry. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]

  • IC50 values for MCF-7, HCT-116, and HepG-2 tumor cells after 24 h... ResearchGate. [Link]

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews International LLC. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.